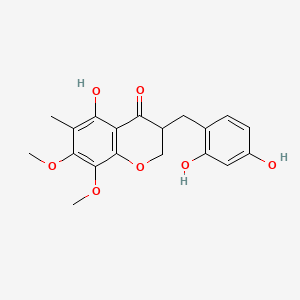

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Description

BenchChem offers high-quality 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2,4-dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-9-15(22)14-16(23)11(6-10-4-5-12(20)7-13(10)21)8-26-18(14)19(25-3)17(9)24-2/h4-5,7,11,20-22H,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYRDFXCXPHUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)OC)OCC(C2=O)CC3=C(C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Homoisoflavonoids from the Genera Muscari and Bellevalia

Introduction

This technical guide provides a comprehensive overview of the natural sources of homoisoflavonoids, with a particular focus on compounds structurally related to 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. While a literature search did not yield specific evidence of the natural occurrence of this exact molecule, the core structure is characteristic of homoisoflavonoids found in the genera Muscari and Bellevalia of the Asparagaceae family. These plants are recognized as a rich reservoir of diverse homoisoflavonoids, making them a primary focus for researchers and drug development professionals interested in this class of compounds.[1][2][3] This guide will detail the known homoisoflavonoids from these genera, present available quantitative data, outline experimental protocols for their isolation and characterization, and illustrate a general workflow for these processes.

Homoisoflavonoids: A Rare Subclass of Flavonoids

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom, which forms a benzyl or benzylidene group at the C-3 position of the chroman-4-one skeleton.[4][5] These compounds have garnered significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[2][5][6][7][8]

Natural Sources: The Genera Muscari and Bellevalia

The bulbs of plants belonging to the genera Muscari (commonly known as grape hyacinths) and Bellevalia are prominent natural sources of homoisoflavonoids.[1][3][9] Numerous studies have documented the isolation and structural elucidation of a variety of these compounds from different species within these genera.

Representative Homoisoflavonoids from Muscari and Bellevalia Species

While the specifically requested compound has not been reported, a diverse array of structurally related homoisoflavonoids has been isolated from Muscari and Bellevalia species. The following table summarizes some of these compounds, highlighting their structural diversity.

| Compound Name | Molecular Formula | Source Species | Reference |

| 7-O-methyl-3,9-dihydropunctatin | C₁₈H₁₈O₆ | Muscari comosum, Bellevalia eigii | [6] |

| 8-O-demethyl-7-O-methyl-3,9-dihydropunctatin | C₁₇H₁₆O₆ | Bellevalia eigii | [6] |

| 5,7-dihydroxy-3-(3′-hydroxy-4′-methoxybenzyl)-4-chromanone | C₁₇H₁₆O₆ | Bellevalia eigii | [6] |

| 5,6-dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | C₁₇H₁₆O₆ | Bellevalia eigii | [6] |

| 4′,5,7-trihydroxyhomoisoflavanone | C₁₆H₁₄O₅ | Bellevalia eigii | [6] |

| 3′,4′,5,7-tetrahydroxyhomoisoflavanone | C₁₆H₁₄O₆ | Bellevalia eigii | [6] |

| 5-hydroxy-7,8-dimethoxychroman-4-one | C₁₁H₁₂O₄ | Bellevalia eigii | [1][6] |

Experimental Protocols: Isolation and Characterization of Homoisoflavonoids

The following is a generalized experimental protocol for the isolation and characterization of homoisoflavonoids from the bulbs of Muscari or Bellevalia species, based on methodologies reported in the literature.[4][5][6]

1. Plant Material Collection and Preparation:

-

Fresh bulbs of the target species are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.

-

The bulbs are cleaned, air-dried in the shade, and then ground into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane to remove non-polar compounds, followed by chloroform or ethyl acetate, and finally methanol.

-

The chloroform or ethyl acetate extract, which is generally rich in homoisoflavonoids, is concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation and Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions rich in homoisoflavonoids are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water.

4. Structure Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of chiral centers, such as C-3 in 3-benzylchroman-4-ones, is often determined by electronic circular dichroism (ECD) spectroscopy.[4]

-

Visualizations

Experimental Workflow for Homoisoflavonoid Isolation

Caption: A generalized workflow for the isolation and identification of homoisoflavonoids.

Logical Relationship of Homoisoflavonoid Subclasses

Caption: Classification of homoisoflavonoids based on their core structures.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A traditional Jordanian medicinal plant with promising antioxidant and cytotoxic effects: Muscari neglectum - MedCrave online [medcraveonline.com]

- 4. Homoisoflavonoids from the bulbs of Bellevalia longipes and an assessment of their potential cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic homoisoflavonoids from the bulbs of Bellevalia flexuosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Homoisoflavones from the Bulbs of Bellevalia eigii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimutagenic potential of homoisoflavonoids from Muscari racemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidative activity of homoisoflavonoids from Muscari racemosum and Dracena cinnabari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Properties of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one and the Homoisoflavanone Class

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is not documented in publicly available scientific literature and databases. Therefore, this technical guide provides a comprehensive overview of the physicochemical properties of the broader class of homoisoflavanones , to which this molecule belongs. Data from structurally similar compounds are presented as a comparative reference.

Introduction to Homoisoflavanones

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring (C).[1] The specific subclass of homoisoflavanones, such as the queried molecule, are distinguished by a chroman-4-one backbone. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] The physicochemical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME).[2]

Physicochemical Data of Representative Homoisoflavanones

Due to the absence of experimental data for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, the following table summarizes key physicochemical properties of structurally related homoisoflavanones. These compounds share the core chroman-4-one structure and provide insight into the expected properties of the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | Water Solubility (g/L) (Predicted) |

| 5,7-Dihydroxy-3-(3'-hydroxy-4'-methoxybenzyl)-4-chromanone | C₁₇H₁₆O₆ | 316.31 | 140-142 | 2.67 | 0.076 |

| 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone | C₁₈H₁₈O₆ | 330.33 | Not Reported | 2.77 | 0.045 |

| 5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanone | C₁₈H₁₈O₆ | 330.33 | Not Reported | Not Reported | Not Reported |

Data sourced from publicly available chemical databases and technical guides.[2]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in drug discovery and development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow range.

Methodology: Capillary Method using a Melting Point Apparatus [4][5][6]

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, which is sealed at one end. The packing should be firm to ensure uniform heat distribution.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

-

Purity Indication: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad melting point range suggests the presence of impurities.

Solubility Determination

Solubility is a crucial property that affects a drug's bioavailability.[7] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method [8][9]

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., water, buffer solutions at different pH).

-

Equilibration: The vials are sealed and agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant (the saturated solution) is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It is the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase in a two-phase system at equilibrium.[10]

Methodology: Shake-Flask Method followed by HPLC Analysis [2][10][11]

-

System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. The mixture is then allowed to stand for complete phase separation.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous layers is determined by HPLC with UV detection.

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in aqueous]. The LogP is the base-10 logarithm of P.

Hypothesized Signaling Pathways for Homoisoflavanones

While the specific molecular targets of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one are unknown, the biological activities of related flavonoids and homoisoflavanones are often attributed to their modulation of key cellular signaling pathways.[2][12]

Anti-Inflammatory Signaling Pathway

Homoisoflavanones are hypothesized to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades such as the NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by homoisoflavanones.

Cell Proliferation and Survival Signaling Pathways

The anticancer potential of homoisoflavanones may be linked to their ability to modulate signaling pathways that control cell growth and survival, such as the MAPK and PI3K/Akt pathways.

Caption: Hypothesized inhibition of MAPK and PI3K/Akt pathways by homoisoflavanones.

Conclusion

While specific data for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one remains elusive, this technical guide provides a foundational understanding of its expected physicochemical properties based on the broader class of homoisoflavanones. The detailed experimental protocols offer a practical framework for the empirical determination of these critical parameters. Furthermore, the hypothesized modulation of key signaling pathways provides a rationale for the potential biological activities of this and related compounds, guiding future research in drug discovery and development.

References

- 1. Homoisoflavonoid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pennwest.edu [pennwest.edu]

- 5. studylib.net [studylib.net]

- 6. byjus.com [byjus.com]

- 7. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. quora.com [quora.com]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Disclaimer: To date, specific experimental data for the structural elucidation of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is not available in the public domain. This guide will, therefore, focus on the detailed structural elucidation of a closely related analogue, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one , for which comprehensive spectroscopic data has been published. The principles and techniques described herein are directly applicable to the target molecule. Expected variations in spectroscopic data for the target compound will be noted.

Introduction

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a C16 skeleton (C6-C1-C2-C6). They are structurally diverse and have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The structural elucidation of novel homoisoflavonoids is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of homoisoflavonoids, using 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one as a primary example.

The target molecule, 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, is a putative homoisoflavonoid. Its structural confirmation would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

The isolation and structural elucidation of homoisoflavonoids typically involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

Homoisoflavonoids are often isolated from plant sources, particularly from the families Asparagaceae and Fabaceae.[1][2] The general workflow for isolation and purification is as follows:

-

Extraction: The plant material is typically dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol. Modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to improve efficiency.[3]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with homoisoflavonoids are further purified using a combination of chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is commonly used for initial separation.[1][2] Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.

-

UV-Vis Spectroscopy: Provides information about the presence of a chromanone chromophore.

-

Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.

-

High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight and elemental formula of the compound. Fragmentation patterns can provide clues about the structure.[4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is typically required for complete structural elucidation.[7][8][9][10]

Data Presentation and Interpretation

This section presents the spectroscopic data for the proxy compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, and discusses its interpretation.

High-Resolution Mass Spectrometry (HRMS)

The HRMS data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one showed a molecular ion peak that corresponds to the elemental formula C₁₈H₁₈O₅.

For the target molecule, 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one (C₁₉H₂₀O₇), the expected monoisotopic mass would be approximately 360.1209. The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses of water, methyl, and methoxy groups, as well as retro-Diels-Alder (RDA) fragmentation of the chromanone ring.

Table 1: Predicted HRMS Data for the Target Molecule

| Ion | Predicted m/z |

| [M+H]⁺ | 361.1281 |

| [M+Na]⁺ | 383.1100 |

| [M-H]⁻ | 359.1136 |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and types of protons in the molecule.

Table 2: ¹H NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one (600 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2-H | 4.25 | m | |

| 3-H | 2.85 | m | |

| 4a-H | 2.65 | dd | 16.2, 3.0 |

| 4b-H | 3.10 | dd | 16.2, 11.4 |

| 2'-H, 6'-H | 7.05 | d | 8.4 |

| 3'-H, 5'-H | 6.68 | d | 8.4 |

| 6-CH₃ | 2.01 | s | |

| 8-CH₃ | 2.03 | s | |

| 5-OH | 12.1 | s | |

| 7-OH | 9.15 | s | |

| 4'-OH | 9.20 | s |

For the target molecule, the ¹H NMR spectrum would be expected to show:

-

Signals for two methoxy groups around δ 3.8-4.0 ppm.

-

A singlet for the C-6 methyl group.

-

An ABC system for the protons on the 2,4-dihydroxybenzyl ring.

-

A singlet for the aromatic proton on the A ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 3: ¹³C NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one (150 MHz, DMSO-d₆)

| Position | δ (ppm) |

| 2 | 71.5 |

| 3 | 45.1 |

| 4 | 196.5 |

| 4a | 102.3 |

| 5 | 160.2 |

| 6 | 101.8 |

| 7 | 158.5 |

| 8 | 104.2 |

| 8a | 157.9 |

| 1' | 129.8 |

| 2', 6' | 130.2 |

| 3', 5' | 115.1 |

| 4' | 155.8 |

| 6-CH₃ | 7.5 |

| 8-CH₃ | 8.2 |

| Benzyl-CH₂ | 31.2 |

For the target molecule, the ¹³C NMR spectrum would be expected to show:

-

Signals for two methoxy carbons around δ 55-60 ppm.

-

A signal for the C-6 methyl carbon.

-

Distinct signals for the carbons of the 2,4-dihydroxybenzyl ring.

2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the spin systems in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule.

Potential Biological Activity and Signaling Pathways

Homoisoflavonoids have been reported to possess various biological activities, including anti-inflammatory effects. Flavonoids, in general, are known to modulate inflammatory signaling pathways.[11][12][13][14][15] A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19][20] It is plausible that 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one could exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Conclusion

The structural elucidation of novel natural products like 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a systematic process that relies on the combined application of modern chromatographic and spectroscopic techniques. While specific data for this compound is not yet available, the detailed analysis of a close analogue provides a robust framework for its future characterization. The comprehensive data from HRMS, 1D, and 2D NMR experiments are essential for unambiguously determining its chemical structure. Further investigation into its biological activities, potentially targeting inflammatory pathways such as NF-κB, could reveal its therapeutic potential.

References

- 1. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]

- 2. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]

- 4. preprints.org [preprints.org]

- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ukm.my [ukm.my]

- 10. jchps.com [jchps.com]

- 11. Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5280functionalmed.com [5280functionalmed.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. globalsciencebooks.info [globalsciencebooks.info]

- 17. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 19. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Bioactivity of Homoisoflavonoids from Polygonatum odoratum: A Technical Guide for Researchers

An in-depth exploration of the antioxidant, anti-inflammatory, cytotoxic, and anti-diabetic properties of homoisoflavonoids derived from the rhizomes of Polygonatum odoratum (also known as Solomon's Seal). This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the current scientific findings, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Introduction

Polygonatum odoratum, a perennial plant native to Europe and Asia, has a long history of use in traditional medicine for treating various ailments. Modern phytochemical investigations have revealed that its rhizomes are a rich source of bioactive compounds, among which homoisoflavonoids have garnered significant scientific attention. These compounds, a unique subclass of flavonoids, have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide synthesizes the current knowledge on the biological activities of homoisoflavonoids from P. odoratum, with a focus on their antioxidant, anti-inflammatory, cytotoxic, and anti-diabetic effects. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug discovery efforts.

Biological Activities of Homoisoflavonoids from Polygonatum odoratum

Homoisoflavonoids isolated from P. odoratum exhibit a spectrum of potent biological activities. The following sections summarize the quantitative data associated with these activities, providing a comparative overview of the efficacy of various isolated compounds.

Antioxidant Activity

The antioxidant capacity of homoisoflavonoids from P. odoratum has been extensively evaluated, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for antioxidant potency.

| Compound Name/Fraction | Antioxidant Activity (IC50) | Reference |

| (3R)-5,7-dihydroxy-3-(4'-hydroxybenzyl)-chroman-4-one | 4.9 ± 0.3 µg/mL | [1] |

| Unidentified Homoisoflavonoid 1 | 3.8 ± 0.5 µg/mL | [1] |

| Unidentified Homoisoflavonoid 6 | 3.9 ± 0.4 µg/mL | [1] |

| 3-(4'-hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one | 5.90 ± 0.150 µg/mL | [2] |

| 3-(4'-hydroxyl-benzyl)-5,7-dihydroxy-6-methyl-chroman-4-one | 11.64 ± 0.296 µg/mL | [2] |

| Flavonoid-rich fraction | 74.1 ± 11.9 µg/mL | [1] |

| Crude Flavonoid Extract (FE) | 0.06 ± 0.035 mg/mL | [2] |

| Ascorbic Acid (Positive Control) | 5.3 ± 0.6 µg/mL | [1] |

| Rutin (Positive Control) | 5.79 ± 0.140 µg/mL | [2] |

Table 1: Antioxidant activity of homoisoflavonoids and extracts from Polygonatum odoratum.

Anti-inflammatory Activity

The anti-inflammatory potential of P. odoratum constituents has been assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.

| Compound Name/Fraction | Anti-inflammatory Activity (IC50) | Reference |

| Dichloromethane Leaf Extract (DLE) | 53.75 ± 0.72 µg/mL | [3] |

| Ethanolic Extract | 25 pg/mL (for IL-6 secretion) | [4] |

| Scutellarein-7-glucoside | 102 µM (for IL-6 production) | [4] |

| Quercitrin | 77 µM (for IL-6 production) | [4] |

Table 2: Anti-inflammatory activity of extracts and compounds from Polygonatum odoratum.

Cytotoxic Activity

Certain homoisoflavonoids from P. odoratum have demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. The IC50 value, in this context, represents the concentration of the compound that inhibits 50% of cell growth.

| Compound Name | Cell Line | Cytotoxic Activity (IC50) | Incubation Time | Reference |

| Homoisoflavanone-1 | A549 (Non-small cell lung cancer) | 49.11 µg/mL | 6 h | [5] |

| Homoisoflavanone-1 | A549 (Non-small cell lung cancer) | 37.87 µg/mL | 12 h | [5] |

| Homoisoflavanone-1 | A549 (Non-small cell lung cancer) | 37.11 µg/mL | 24 h | [5] |

Table 3: Cytotoxic activity of homoisoflavanone-1 from Polygonatum odoratum.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH Radical Scavenging Assay

This assay is a standard procedure for evaluating the antioxidant activity of natural compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol)

-

Test compounds (homoisoflavonoids)

-

Positive control (e.g., Ascorbic acid, Rutin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of test samples: Dissolve the homoisoflavonoid compounds and the positive control in methanol to prepare a series of concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank containing only the solvent.

-

Mix the contents of the wells thoroughly.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 246.7 Cells

This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, antibiotics)

-

Lipopolysaccharide (LPS)

-

Test compounds (homoisoflavonoids)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the homoisoflavonoid compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of compounds to enhance glucose uptake in fat cells, a key indicator of anti-diabetic potential.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

Differentiation medium (containing insulin, dexamethasone, and IBMX)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin (positive control)

-

Test compounds (homoisoflavonoids)

-

24-well cell culture plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes by treating them with differentiation medium for several days.

-

Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in serum-free medium.

-

Treatment:

-

Wash the cells with KRH buffer.

-

Incubate the cells with various concentrations of the homoisoflavonoid compounds or insulin in KRH buffer for a specified time (e.g., 30 minutes).

-

-

Glucose Uptake:

-

Add 2-Deoxy-D-[3H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 5-10 minutes).

-

-

Termination: Stop the uptake by washing the cells with ice-cold PBS.

-

Measurement:

-

For radioactive glucose, lyse the cells and measure the radioactivity using a scintillation counter.

-

For fluorescent glucose, measure the fluorescence intensity using a fluorescence plate reader.

-

-

Analysis: The amount of glucose uptake is normalized to the protein content of the cells and expressed as a fold change relative to the untreated control.

Signaling Pathways and Mechanisms of Action

The biological activities of homoisoflavonoids from P. odoratum are underpinned by their modulation of specific cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz (DOT language).

ER Stress-Mediated Apoptosis

Homoisoflavanone-1 has been shown to induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[5][6] This pathway involves the activation of key ER stress sensors and downstream effectors.

References

- 1. Antioxidant homoisoflavonoids from Polygonatum odoratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activities of different extracts and homoisoflavanones isolated from the Polygonatum odoratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and Antioxidant Activities of the Extracts from Leaves and Stems of Polygonum odoratum Lour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effects of Compounds from Polygonum odoratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homoisoflavanone-1 isolated from Polygonatum odoratum arrests the cell cycle and induces apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homoisoflavanone-1 isolated from Polygonatum odoratum arrests the cell cycle and induces apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Spectroscopic Data Summary

The spectroscopic data for the analogous compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, provides a template for the expected values for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. The substitution patterns will induce predictable shifts in the spectral data, which can be estimated using established principles of spectroscopic theory.

Table 1: Nuclear Magnetic Resonance (NMR) Data for the Analogous Compound

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 12.5 (s, 1H, 5-OH) | 203.1 (C-4) |

| 9.21 (s, 1H, 4'-OH) | 162.2 (C-7) |

| 9.15 (s, 1H, 7-OH) | 160.1 (C-5) |

| 6.96 (d, J=8.4 Hz, 2H, H-2', H-6') | 158.0 (C-8a) |

| 6.66 (d, J=8.4 Hz, 2H, H-3', H-5') | 157.2 (C-4') |

| 4.20 (dd, J=11.2, 5.2 Hz, 1H, H-2a) | 130.8 (C-1') |

| 3.95 (dd, J=11.2, 8.0 Hz, 1H, H-2b) | 129.8 (C-2', C-6') |

| 2.95 (dd, J=14.0, 5.2 Hz, 1H, H-9a) | 115.4 (C-3', C-5') |

| 2.65 (m, 1H, H-3) | 105.1 (C-4a) |

| 2.50 (dd, J=14.0, 9.2 Hz, 1H, H-9b) | 103.9 (C-6) |

| 2.01 (s, 3H, 6-CH₃) | 102.8 (C-8) |

| 1.95 (s, 3H, 8-CH₃) | 48.2 (C-3) |

| 36.4 (C-9) | |

| 8.2 (6-CH₃) | |

| 7.2 (8-CH₃) |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for the Analogous Compound

| Parameter | Value |

| Ionization Mode | ESI |

| Calculated m/z | 328.1256 |

| Found m/z | 328.1258 |

| Molecular Formula | C₁₉H₁₈O₅ |

Table 3: Infrared (IR) and Raman Spectroscopy Data for the Analogous Compound

| IR (KBr, cm⁻¹) | Raman (cm⁻¹) |

| 3420 (O-H) | 3062 (C-H, aromatic) |

| 2925 (C-H, aliphatic) | 2928 (CH₂) |

| 1645 (C=O) | 1615 (C=C, aromatic) |

| 1610 (C=C, aromatic) | 1472 |

| 1515 | 1380 |

| 1450 | 1289 |

| 1260 | 1239 |

| 1170 | 1204 |

| 830 | 1133 |

| 967 | |

| 854 | |

| 826 |

Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for homoisoflavonoids, based on the methodologies reported for the analogous compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker 400 MHz spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR Spectroscopy:

-

A sample of the compound (5-10 mg) is dissolved in approximately 0.5 mL of DMSO-d₆.

-

The spectrum is acquired at room temperature.

-

Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A more concentrated sample (20-30 mg) is prepared in approximately 0.5 mL of DMSO-d₆.

-

The spectrum is acquired at room temperature using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

2. High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: AB SCIEX Triple TOF 4600 spectrometer.

-

Ionization Method: Electrospray Ionization (ESI).

-

Analysis Mode: High-resolution mode to obtain accurate mass measurements.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

3. Infrared (IR) and Raman Spectroscopy

-

Micro-Infrared Spectroscopy:

-

Instrumentation: Thermo Fisher Nicolet iN10 Micro infrared spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed on a KBr disc.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

-

Micro-Raman Spectroscopy:

-

Instrumentation: Thermo Fisher DXRxi Raman spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide.

-

Data Acquisition: The Raman spectrum is excited using a laser of a specific wavelength (e.g., 780 nm), and the scattered light is collected.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized or isolated homoisoflavonoid compound.

In Vitro Bioassays of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a homoisoflavonoid that has been isolated from the rhizome of Ophiopogon japonicas, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides an in-depth overview of the in vitro bioassays relevant to characterizing the biological activity of this compound, with a focus on its anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

While specific quantitative data for the titular compound is not extensively available in publicly accessible literature, a key study by Zhao et al. (2017) investigated the anti-inflammatory effects of compounds isolated from Ophiopogon japonicas, including the identification of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. The study evaluated the inhibitory effects of related homoisoflavonoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the reported IC50 values for compounds structurally related to the topic of this guide, providing a comparative context for its potential potency.[1]

| Compound | Bioassay | Cell Line | IC50 (µg/mL)[1] |

| 5,7-dihydroxy-3-(4′-hydroxybenzyl)-8-methyl-chromone (desmethylisoophiopogonone B) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 14.1 ± 1.5 |

| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 10.9 ± 0.8 |

| 4′-O-Demethylophiopogonanone E | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 66.4 ± 3.5 |

| Dexamethasone (Positive Control) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not explicitly stated in the abstract, but used for comparison. |

Experimental Protocols

The following are detailed methodologies for key in vitro bioassays relevant to assessing the anti-inflammatory activity of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one. These protocols are based on standard laboratory practices and the types of assays mentioned in the literature for similar compounds.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentrations at which the compound is not toxic to the cells, ensuring that any observed inhibitory effects are not due to cell death.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[2]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production by activated macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[2]

-

Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[2]

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[2]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) into the cell culture medium.

-

Procedure (General):

-

Seed and treat RAW 264.7 cells with the test compound and LPS as described for the NO production assay.

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

-

A detection antibody, often biotinylated, is then added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP).

-

A substrate solution is added, and the resulting color change is proportional to the amount of cytokine present.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

-

Cytokine concentrations are calculated from a standard curve generated with recombinant cytokines.

-

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of natural compounds in LPS-stimulated macrophages are often mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

Conclusion

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, a homoisoflavonoid from Ophiopogon japonicas, represents a promising candidate for further investigation as an anti-inflammatory agent. The in vitro bioassays detailed in this guide provide a robust framework for characterizing its biological activity and elucidating its mechanism of action. By employing these standardized protocols, researchers can generate reliable and reproducible data to support the development of this and other related natural products as potential therapeutics. Further studies are warranted to isolate or synthesize sufficient quantities of this compound for comprehensive in vitro and subsequent in vivo evaluation.

References

The Discovery and Isolation of Novel Chroman-4-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel chroman-4-one derivatives. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document details experimental protocols, summarizes quantitative biological data, and visualizes key pathways and workflows to facilitate further research and development in this promising area.

Synthetic Approaches to Chroman-4-one Derivatives

The synthesis of the chroman-4-one core and its derivatives is primarily achieved through two main strategies: the base-promoted condensation of 2'-hydroxyacetophenones with aldehydes and the intramolecular Friedel-Crafts acylation of phenoxypropionic acids.

Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol, adapted from a procedure for synthesizing 2-alkyl-substituted chroman-4-ones, is efficient but can be prone to aldehyde self-condensation as a side reaction.[1]

Materials:

-

Appropriate 2′-hydroxyacetophenone (1.0 equiv)

-

Appropriate aldehyde (1.1 equiv)

-

Diisopropylethylamine (DIPA) (1.1 equiv)

-

Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

-

Dichloromethane

-

1 M NaOH (aq)

-

1 M HCl (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

-

Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chroman-4-one.[1][2]

Characterization:

The purified compounds should be characterized by:

-

NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure. For example, in 2-pentylchroman-4-one, characteristic signals include a multiplet for the proton at C2 around 4.4-4.5 ppm and the carbonyl carbon (C4) signal in the 13C NMR spectrum around 192-193 ppm.[3][4]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[5][6]

Protocol: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This method is effective for the cyclization of phenoxypropionic acids to form the chroman-4-one ring system.[1]

Materials:

-

3-Phenoxypropionic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

In a round-bottom flask, place the 3-phenoxypropionic acid.

-

Add polyphosphoric acid (typically 10 times the weight of the starting material).

-

Heat the mixture to 100°C with efficient stirring for 1 hour.

-

Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]

Biological Activities of Novel Chroman-4-one Derivatives

Chroman-4-one derivatives have been extensively evaluated for a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity

Chroman-4-one derivatives have shown significant antiproliferative effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and tumorigenesis.

Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Reported Value (µM) | Reference(s) |

| 6,8-dibromo-2-pentylchroman-4-one | - | IC50 (SIRT2) | 1.5 | [3] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | - | IC50 (SIRT2) | 4.5 | [4] |

| 2-(2-(pyridin-2-yl)ethyl)chroman-4-one derivatives | MCF-7 (Breast), A549 (Lung) | Antiproliferative | Significant reduction | [7] |

| 3-benzylideneflavanones/3-benzylidenechroman-4-ones | Colon cancer cell lines | IC50 | 8-30 | [8] |

| 2-phenyl-4H-chromone derivatives | MGC-803 | IC50 (Telomerase) | < 1 | [9] |

| 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (5i) | HeLa, SMMC-7721, SGC-7901, U87, HepG2 | Antiproliferative | High activity | [10][11] |

Antimicrobial and Antifungal Activity

Several novel chroman-4-one derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial and Antifungal Activity of Chroman-4-one Derivatives (MIC in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| 7-hydroxychroman-4-one | Staphylococcus epidermidis | 64 | [12] |

| 7-hydroxychroman-4-one | Pseudomonas aeruginosa | 128 | [12] |

| 7-hydroxychroman-4-one | Salmonella enteritidis | 256 | [12] |

| 7-methoxychroman-4-one | Staphylococcus epidermidis | 64 | [12] |

| 7-methoxychroman-4-one | Pseudomonas aeruginosa | 128 | [12] |

| 7-methoxychroman-4-one | Candida albicans | 64 | [12] |

| 7-methoxychroman-4-one | Candida tropicalis | 64 | [12] |

| Spiropyrrolidines with chroman-4-one scaffold | Bacillus subtilis | 32 | [13] |

| Spiropyrrolidines with chroman-4-one scaffold | Staphylococcus epidermidis | 32 | [13] |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a) | Xanthomonas oryzae pv. Oryzae | 24 (EC50) | [14] |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a) | Xanthomonas axonopodis pv. Citri | 30 (EC50) | [14] |

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Sirtuin Inhibition Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic substrate.[9]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Developer solution (containing a protease to cleave the deacetylated product)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (chroman-4-one derivative) dissolved in DMSO

-

Control inhibitor (e.g., Suramin)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, test compound at various concentrations, SIRT2 enzyme solution, and the fluorogenic peptide substrate.

-

Initiation of Reaction: Add NAD+ solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: Add the developer solution to each well.

-

Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[15][16][17][18]

Materials:

-

Cell lysate from cancer cells

-

TRAP reaction buffer

-

dNTP mix

-

TS primer (forward primer)

-

ACX primer (reverse primer)

-

Taq DNA polymerase

-

Nuclease-free water

-

Loading dye

-

Polyacrylamide gel

-

TBE buffer

Procedure:

-

Cell Lysate Preparation: Prepare cell extracts from the desired cancer cell line. The protein concentration should be determined.

-

Telomerase Extension: In a PCR tube, combine the cell lysate, TRAP buffer, dNTPs, and the TS primer. Incubate at room temperature to allow telomerase to add telomeric repeats to the primer.

-

PCR Amplification: Add the ACX primer and Taq DNA polymerase to the reaction mixture. Perform PCR to amplify the extended products.

-

Gel Electrophoresis: Mix the PCR products with loading dye and run on a polyacrylamide gel in TBE buffer.

-

Detection: Visualize the DNA bands using a suitable staining method (e.g., SYBR Green) and an imaging system. A characteristic ladder of bands indicates telomerase activity.

-

Quantification: The intensity of the bands can be quantified to determine the relative telomerase activity in the presence of inhibitor compounds.

Visualizing Workflows and Signaling Pathways

Discovery and Isolation Workflows

The discovery of novel chroman-4-one derivatives can follow two main paths: isolation from natural sources or creation through synthetic chemistry.

Signaling Pathways

Certain chroman-4-one derivatives selectively inhibit SIRT2, leading to downstream effects that contribute to their anticancer activity.

Some chromen-4-one derivatives inhibit telomerase activity by downregulating the expression of dyskerin, a key component of the telomerase complex.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Dyskeratosis congenita: molecular insights into telomerase function, ageing and cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one (Sargachromenol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one, a naturally occurring homoisoflavonoid commonly known as Sargachromenol, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from various species of brown algae, particularly of the Sargassum genus, Sargachromenol has demonstrated a range of promising biological activities.[1][2] This technical guide provides an in-depth review of the existing literature on Sargachromenol, with a focus on its quantitative biological data, experimental protocols, and the signaling pathways it modulates.

Biological Activities and Quantitative Data

Sargachromenol exhibits a spectrum of biological effects, with its anti-inflammatory and neuroprotective properties being the most extensively studied.[1][3] Other reported activities include antioxidant, anti-cancer, and anti-photoaging effects.[1] While the literature is rich with qualitative descriptions of these activities, specific quantitative data such as IC50 and Ki values for the pure compound are not extensively reported. However, data for a sargachromenol-rich ethanolic extract from Myagropsis myagroides provides valuable insight into its potency.

The following tables summarize the available quantitative and qualitative data for Sargachromenol and related extracts.

Table 1: Anti-Inflammatory Activity of Sargachromenol-Rich Extract

| Target | Cell Line | Stimulant | Activity | EC50 (µg/mL) | Reference |

| TNF-α | BV-2 | LPS | Inhibition | 11.8 ± 1.2 | [4] |

| IL-1β | BV-2 | LPS | Inhibition | 7.55 ± 0.5 | [4] |

| IL-6 | BV-2 | LPS | Inhibition | 14.1 ± 1.8 | [4] |

| PGE2 | BV-2 | LPS | Inhibition | 8.40 ± 1.08 | [4] |

Table 2: Qualitative Biological Activities of Pure Sargachromenol

| Activity | Model System | Key Findings | References |

| Anti-inflammatory | RAW 264.7 macrophages | Dose-dependent inhibition of NO, iNOS, PGE2, and COX-2 production. Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [5][6][7] |

| Neuroprotective | HT22 cells | Attenuation of glutamate-induced neuronal cell death and oxidative stress. | [8][9] |

| Antioxidant | In vitro assays | Potent radical scavenging activity. | [1] |

| Anti-cancer | HaCaT cells | Induction of apoptosis. | [1] |

| Anti-photoaging | Skin fibroblasts | Suppression of MMP-1, -2, and -9 activity. | [1] |

Mechanism of Action and Signaling Pathways

Sargachromenol exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB, MAPK, and Nrf2/HO-1 pathways.

Anti-inflammatory Mechanism

In the context of inflammation, Sargachromenol has been shown to inhibit the activation of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.[3][6] It suppresses the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators. Concurrently, Sargachromenol activates the Nrf2/HO-1 pathway, which is a critical regulator of the cellular antioxidant response and also plays a role in dampening inflammation.[10]

Neuroprotective Mechanism

The neuroprotective effects of Sargachromenol are also attributed to its ability to modulate the MAPK/NF-κB and Nrf2/HO-1 signaling pathways.[8][9] By inhibiting the pro-inflammatory and pro-apoptotic signals mediated by MAPK and NF-κB, and by enhancing the antioxidant and cytoprotective effects of the Nrf2/HO-1 pathway, Sargachromenol protects neuronal cells from oxidative stress-induced damage.

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Sargachromenol.

Caption: Sargachromenol's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Caption: Sargachromenol activates the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the literature for the study of Sargachromenol.

Isolation of Sargachromenol

Sargachromenol is typically isolated from dried and powdered Sargassum species. A common protocol involves:

-

Extraction: The powdered algal material is extracted with 70% ethanol.

-

Partitioning: The ethanol extract is then partitioned successively with n-hexane and ethyl acetate.

-

Chromatography: The hexane fraction, which is rich in Sargachromenol, is subjected to open column chromatography on an ODS (octadecylsilane) column with a hexane/ethyl acetate step-gradient elution.

-

Purification: The fractions containing Sargachromenol are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[9]

Synthesis of a Related Homoisoflavonoid

While a complete synthesis of Sargachromenol is not detailed in the reviewed literature, a synthetic route for the structurally similar 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one has been described and involves the following key steps:

-

Claisen-Schmidt Condensation: Reaction of an appropriate aldehyde and ketone under basic conditions to form a chalcone intermediate.

-

Hydrogenation: The chalcone is then hydrogenated, for example, using ultrasonication.

-

Cyclization: The resulting compound is cyclized with paraformaldehyde in the presence of a base like ethylenediamine to yield the final chroman-4-one structure.

In Vitro Anti-inflammatory Assays

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[11]

-

BV-2 microglial cells are also used and maintained in similar conditions.[4]

LPS-induced Inflammation Model:

-

Cells are seeded in appropriate plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of Sargachromenol for 1-2 hours.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 16-24 hours).[4][11]

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess assay.[11]

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Production: Quantified from the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5]

Western Blot Analysis for Protein Expression

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, p-JNK, Nrf2, HO-1) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][7][10]

RT-PCR for mRNA Expression Analysis

-

RNA Extraction: Total RNA is isolated from cells using a reagent like TRIzol.[11]

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[11]

-

PCR Amplification: The cDNA is then used as a template for polymerase chain reaction (PCR) with specific primers for the genes of interest (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2).[10][11]

Neuroprotection Assays

Cell Culture:

-

HT22 hippocampal neuronal cells are cultured in DMEM with 10% FBS.[8]

Glutamate-Induced Toxicity Model:

-

HT22 cells are seeded in plates.

-

Cells are pre-treated with Sargachromenol for 1 hour.

-

Toxicity is induced by exposing the cells to glutamate (e.g., 5 mM) for 24 hours.[8]

Cell Viability Assay:

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Conclusion

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one (Sargachromenol) is a promising natural product with well-documented anti-inflammatory and neuroprotective activities. Its mechanism of action, involving the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways, provides a solid foundation for its potential therapeutic applications. While quantitative data for the pure compound remains somewhat limited in the public domain, the available information on sargachromenol-rich extracts suggests significant potency. Further research focusing on the total synthesis, pharmacokinetic profiling, and in vivo efficacy of pure Sargachromenol is warranted to fully elucidate its therapeutic potential and advance its development as a novel drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sargassum Seaweed as a Source of Anti-Inflammatory Substances and the Potential Insight of the Tropical Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of sargachromenol-rich ethanolic extract of Myagropsis myagroides on lipopolysaccharide-stimulated BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of sargachromanol G isolated from Sargassum siliquastrum in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sargachromenol Isolated from Sargassum horneri Inhibits Particulate Matter-Induced Inflammation in Macrophages through Toll-like Receptor-Mediated Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sargachromenol Isolated from Sargassum horneri Attenuates Glutamate-Induced Neuronal Cell Death and Oxidative Stress through Inhibition of MAPK/NF-κB and Activation of Nrf2/HO-1 Signaling Pathway [mdpi.com]

- 9. Sargachromenol Isolated from Sargassum horneri Attenuates Glutamate-Induced Neuronal Cell Death and Oxidative Stress through Inhibition of MAPK/NF-κB and Activation of Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

This technical guide provides an in-depth overview of homoisoflavanones, a class of naturally occurring phenolic compounds, for researchers, scientists, and drug development professionals. It covers the IUPAC nomenclature and common synonyms, summarizes quantitative biological data, details relevant experimental protocols, and illustrates a key signaling pathway modulated by these compounds.

IUPAC Nomenclature and Synonyms of Homoisoflavanones

Homoisoflavanones are characterized by a 16-carbon skeleton, which distinguishes them from the C15 skeleton of the more common flavonoids and isoflavonoids.[1][2] The core structure is a 3-benzyl-4-chromanone or a 3-benzylidene-4-chromanone.[1]

IUPAC Naming Convention:

The systematic IUPAC name for the homoisoflavanone core is based on the chroman-4-one structure. The numbering of the chroman-4-one core follows the standard IUPAC rules for heterocyclic compounds, with the oxygen atom of the heterocyclic C ring designated as position 1. The phenyl B ring is attached at position 3. The carbons of the B ring are numbered from 1' to 6'.

Synonyms and Common Names:

Many homoisoflavanones are known by trivial names, often derived from their plant source. For example, cremastranone was isolated from Cremastra appendiculata.[2] Other common names include autumnalin and eucomin.[1]

Quantitative Biological Activity of Selected Homoisoflavanones

Homoisoflavanones exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.[2][3] The following table summarizes quantitative data for selected homoisoflavanones.

| Homoisoflavanone | Biological Activity | Assay System | IC50 Value | Reference |

| 3-dehydroxy-3′-hydroxyeucomol | Cytotoxic | MDA-MB-435 (melanoma) cell line | 0.62 µM | [4] |

| 3-dehydroxy-3′-hydroxyeucomol | Cytotoxic | MDA-MB-231 (breast cancer) cell line | 5.36 µM | [4] |

| 3-dehydroxy-3′-hydroxyeucomol | Cytotoxic | OVCAR3 (ovarian cancer) cell line | 2.52 µM | [4] |

| SH-11052 | Anti-proliferative | Human Umbilical Vein Endothelial Cells (HUVECs) | 18 µM (GI50) | [5] |

| Hematoxylin | Protein Tyrosine Kinase (c-Src) Inhibition | ELISA-based high-throughput screening | Nanomolar to micromolar range | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of homoisoflavanones from plant sources, a general synthetic procedure, and a common in vitro assay for evaluating their anti-inflammatory activity.

Extraction and Isolation of Homoisoflavonoids from Plant Material

This protocol describes a general method for extracting and isolating homoisoflavonoids from plant sources, such as the bulbs of Muscari comosum.[7]

1. Plant Material Preparation:

-

Collect fresh plant material (e.g., bulbs).

-

Clean the material with distilled water to remove debris.

-

Freeze the material at -20°C and then lyophilize (freeze-dry) to remove water.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Weigh the powdered plant material and place it in a flask.

-

Add a 70:30 (v/v) mixture of methanol and water in a 1:7 (w/v) ratio of plant material to solvent.[7]

-

Incubate the mixture on an orbital shaker at 20°C for 24 hours.[7]

-

Separate the extract from the solid plant material by centrifugation at 18,000 x g for 10 minutes at 20°C.[7]

-

Collect the supernatant. The remaining solid can be re-extracted to maximize yield.

-

Combine the supernatants from all extractions.

3. Isolation and Purification:

-

Concentrate the combined extract to dryness.

-

Redissolve the crude extract in a minimal amount of a suitable solvent.

-

Perform column chromatography using silica gel as the stationary phase.

-

Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the desired compounds.

-